Dimethylsilyldimethylamine

Silylation kinetics Lithographic resist processing Aldol condensation

Dimethylsilyldimethylamine (DMSDMA, CAS 22705-32-4) is a monofunctional dialkylaminosilane, C4H13NSi, bearing a single silicon–hydrogen (Si–H) bond and a labile dimethylamino leaving group. With a molecular weight of 103.24 g·mol⁻¹ and a boiling point near 67 °C, it is a volatile liquid that serves as a reactive silylating agent and chemical vapor deposition (CVD) precursor.

Molecular Formula C4H12NSi
Molecular Weight 102.23 g/mol
CAS No. 22705-32-4
Cat. No. B1588021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyldimethylamine
CAS22705-32-4
Molecular FormulaC4H12NSi
Molecular Weight102.23 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)C
InChIInChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3
InChIKeyKZFNONVXCZVHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilyldimethylamine (CAS 22705-32-4): A Reactive Aminosilane with Si–H Functionality for Demanding Silylation and Thin-Film Deposition


Dimethylsilyldimethylamine (DMSDMA, CAS 22705-32-4) is a monofunctional dialkylaminosilane, C4H13NSi, bearing a single silicon–hydrogen (Si–H) bond and a labile dimethylamino leaving group . With a molecular weight of 103.24 g·mol⁻¹ and a boiling point near 67 °C, it is a volatile liquid that serves as a reactive silylating agent and chemical vapor deposition (CVD) precursor . Unlike fully methyl-substituted analogs, the Si – H moiety provides a distinct handle for hydrosilylation, radical-based processes, and oxygen-sensitive surface chemistry, placing it in a unique reactivity space among small-molecule aminosilanes [1].

Why Dimethylsilyldimethylamine Cannot Be Swapped with Simpler Aminosilanes


The presence of a reactive Si–H bond in DMSDMA fundamentally alters its silylation kinetics, surface passivation behavior, and film composition compared to trimethylsilyldimethylamine (TMSDMA, CAS 2083-91-2) or bis(dimethylamino)dimethylsilane [1]. While TMSDMA delivers a –Si(CH₃)₃ cap, DMSDMA inserts a –SiH(CH₃)₂ group that is more reactive because of lower steric hindrance and a distinct electronic environment [1]. In plasma polymerization, the Si–H substituent actively disturbs polymer chain propagation, yielding a different polymer architecture than vinyl- or methyl-substituted monomers [2]. These divergent reaction pathways mean that simply replacing DMSDMA with a non-Si–H analog changes process outcomes—whether in lithographic silylation, surface treatment, or CVD film composition—and therefore generic substitution cannot guarantee equivalent performance.

Quantitative Differentiation of Dimethylsilyldimethylamine: Evidence-Based Performance Data Against Closest Comparators


Superior Reactivity of the Si–H Moiety: DMSDMA vs. TMSDMA Activation Energy

Materials that present a SiH(CH₃)₂ unit, such as DMSDMA, exhibit systematically lower activation energy for silylation than those bearing a Si(CH₃)₃ group like TMSDMA. This observation, drawn from a multi-agent silylation study, is attributed to reduced steric hindrance around the silicon centre and a more favourable electron distribution [1]. The same study demonstrates that TMSDMA, despite its lower intrinsic reactivity, achieves more complete vapour-phase passivation on SiO₂ surfaces because its –Si(CH₃)₃ termination fully caps both isolated and hydrogen-bonded –OH groups, a behaviour that DMSDMA cannot replicate due to its smaller silyl footprint [1].

Silylation kinetics Lithographic resist processing Aldol condensation

Divergent Behaviour in Plasma Polymerization: Si–H Disrupts Film Growth

In a comparative plasma polymerization study, methyl-substituted monomers (TMSDMA and BDMAMVS) deposited polymer significantly faster than the monomer bearing a Si–H substituent (BDMAMS), indicating that hydrogen substituents disturb polymer chain propagation [1]. Although DMSDMA was not explicitly tested, it likewise contains a Si–H bond, and the class-level inference is that its deposition rate would be retarded relative to TMSDMA under identical plasma conditions.

Plasma polymerization Amino-functional films Polymer deposition rate

Volatility Advantage in CVD Precursor Delivery: DMSDMA vs. TMSDMA

DMSDMA exhibits a boiling point of 67 °C, which is approximately 22 °C lower than that of TMSDMA (89 °C at 760 mmHg) . This higher volatility reduces the energy required for vaporization and can improve precursor delivery uniformity in low-temperature CVD processes. A patent explicitly lists (dimethylamino)dimethylsilane (DMSDMA) alongside tris(dimethylamino)silane and bis(dimethylamino)methylsilane as suitable precursors for SiCN, SiOCN, and SiON dielectric film deposition via radical-based CVD [1].

Chemical vapor deposition Precursor volatility Dielectric films

Procurement-Relevant Application Scenarios Where Dimethylsilyldimethylamine Outperforms Analogs


193-nm Top-Surface Imaging (TSI) Lithography: High-Throughput Silylation

In 193-nm TSI, DMSDMA is the silylating agent of choice when maximizing process throughput is critical. The lower activation energy of its Si–H group [see Section 3, Evidence 1] allows faster reaction with phenolic –OH groups at a given temperature, enabling shorter cycle times compared to TMSDMA. The optimized positive-tone silylation process using DMSDMA has demonstrated resolution down to 0.15 µm gratings and good linearity to 0.175 µm, confirming its viability for sub-0.25 µm lithography nodes [1].

Radical-Based CVD of SiCN/SiOCN Dielectrics: Low-Temperature Precursor Delivery

DMSDMA’s boiling point of 67 °C—22 °C lower than TMSDMA [see Section 3, Evidence 3]—makes it a preferred precursor for radical-based CVD processes where low substrate temperatures are mandatory to avoid damaging temperature-sensitive device layers. The compound is cited in patent literature as a viable silicon source for SiCN, SiOCN, and SiON films, offering the dual advantage of volatility and the ability to incorporate Si–H functionality into the film matrix for subsequent property tuning [2].

Selective Surface Passivation Requiring Partial Capping

When a surface requires partial or spatially selective passivation rather than complete termination, DMSDMA’s –SiH(CH₃)₂ cap is advantageous because the remaining Si–H bond can serve as a secondary reactive handle for subsequent grafting or functionalization. In contrast, TMSDMA’s –Si(CH₃)₃ group forms a fully inert, non-functionalizable surface. This capability is directly supported by the silylation selectivity data discussed in Section 3, Evidence 1, and is critical for multi-step surface engineering protocols [3].

Synthesis of Si–H-Containing Oligosiloxanes and Functional Silicones

The Si–H bond of DMSDMA enables hydrosilylation chemistry that is inaccessible to fully alkyl-substituted aminosilanes. This makes DMSDMA a strategic building block for preparing telechelic siloxanes, crosslinkable silicone fluids, and silicon-based surfactants where the Si–H group serves as a crosslinking or chain-extension site. The volatility advantage [see Section 3, Evidence 3] also facilitates its use as a liquid-phase reagent in sealed-vessel syntheses.

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